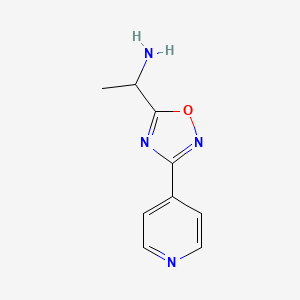
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Application in Continuous Photo Flow Chemistry : 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. These derivatives are important building blocks for preparing various biologically active compounds and material sciences compounds containing cyclobutane ring systems labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).
Chemical Structure and Antibacterial Activities
- Synthesis and Structure-Activity Relationship Analysis : This compound has been synthesized and analyzed for its antibacterial activities against Gram-positive and Gram-negative bacterial strains. The derivatives of this compound showed better antibacterial activities compared to related derivatives (Song et al., 2009).
Pharmaceutical and Peptide Synthesis
- Peptide Conformation Study : The crystal structure of a compound alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid has been studied. This research aids in understanding the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).
Organic Synthesis and Antibacterial Potential
- Application in Organic Synthesis and Antibacterial Activities : This compound has been used to propose a mechanism for dynamic kinetic resolution in organic synthesis, particularly in the synthesis of specific enantiomers. It also exhibits antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).
Wirkmechanismus
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation.
Mode of Action
The compound is a tert-butyloxycarbonyl-protected amino acid . The protection group (tert-butyloxycarbonyl) prevents unwanted reactions during peptide synthesis . The compound interacts with its targets by participating in peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It serves as a starting material in dipeptide synthesis .
Pharmacokinetics
It’s known that the compound is used in peptide synthesis , suggesting that its bioavailability could be influenced by factors such as the efficiency of peptide bond formation and the stability of the resulting peptides.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.
Action Environment
Factors such as ph, temperature, and the presence of other reactants could potentially influence the efficiency of peptide synthesis involving this compound .
Safety and Hazards
As with any chemical compound, handling “3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid” requires appropriate safety measures. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)


![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)

